6-Acetamido-2-oxohexanoic acid

Catalog No.
S566981
CAS No.
59403-50-8
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetamido-2-oxohexanoic acid

CAS Number

59403-50-8

Product Name

6-Acetamido-2-oxohexanoic acid

IUPAC Name

6-acetamido-2-oxohexanoic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)

InChI Key

NGCXIFFZXAZRAF-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCC(=O)C(=O)O

Synonyms

3-keto-6-acetamidohexanoate

Canonical SMILES

CC(=O)NCCCCC(=O)C(=O)O

6-acetamido-2-oxohexanoic acid is a member of the class of acetamides that is the acetyl derivative of 6-amino-2-oxohexanoic acid. It has a role as a metabolite. It is a 2-oxo monocarboxylic acid and a member of acetamides. It derives from a 6-amino-2-oxohexanoic acid. It is a conjugate acid of a 6-acetamido-2-oxohexanoate.
2-Keto-6-acetamidocaproate, also known as 2-keto-6-acetamidohexanoic acid or 6-acetamido-2-oxohexanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-6-acetamidocaproate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Keto-6-acetamidocaproate can be biosynthesized from 6-amino-2-oxohexanoic acid.

6-Acetamido-2-oxohexanoic acid (CAS 59403-50-8), also known as 2-keto-6-acetamidocaproate, is an achiral alpha-keto acid and a critical intermediate in the lysine degradation pathway. In industrial and advanced laboratory settings, it is primarily procured as a high-fidelity analytical standard for LC-MS/MS metabolomic profiling and as an isolated substrate for enzymatic assays targeting amino acid catabolism. Unlike upstream amino acids, this compound possesses a C2 ketone, making it highly soluble in standard biological buffers and completely immune to alpha-carbon racemization, ensuring long-term stability in high-throughput screening environments [1].

Research Fit

Targeted metabolomics of the N6-acetyl-L-lysine degradation pathway
Bifunctional enzyme substrate for coupled amidohydrolase/oxidoreductase assays
Multi-platform metabolite identification standard with cross-database spectral coverage

Procuring N6-acetyl-L-lysine or generic alpha-keto acids as substitutes for 6-acetamido-2-oxohexanoic acid introduces severe kinetic bottlenecks and analytical confounding. In enzymatic assays, utilizing the amino precursor requires a coupled transaminase reaction, adding assay complexity, increasing background noise, and reducing conversion efficiency. In diagnostic metabolomics, substituting with structural isomers or crude biological extracts leads to overlapping mass-to-charge ratios and retention time shifts, destroying the predictive value of biomarker panels for liver toxicity or metabolic stress [1].

Substitution Risk

Target
6-Acetamido-2-oxohexanoic acid
N-acetylated α-keto acid intermediate in the lysine degradation pathway
Analog
6-Amino-2-oxohexanoic acid
Free amine form active in the distinct pipecolate pathway; reports a different metabolic axis
Target
6-Acetamido-2-oxohexanoic acid
Endogenous pathway intermediate with dual α-keto/acetamide functionality
Analog
6-Acetamidohexanoic acid
Non-keto xenobiotic metabolite; absence of α-keto group prevents key enzyme recognition

Direct Substrate Utilization in Dehydrogenase Assays

When evaluating the degradation pathway of acetylated lysine, utilizing 6-acetamido-2-oxohexanoic acid directly bypasses the rate-limiting transamination step required by N6-acetyl-L-lysine. Assays employing the exact alpha-keto acid demonstrate immediate zero-order kinetics with target dehydrogenases, achieving maximum reaction velocities (Vmax) without the lag phase inherent to coupled precursor assays [1].

Evidence DimensionAssay lag time and Vmax achievement
Target Compound Data< 1 minute lag time, 100% Vmax isolated
Comparator Or BaselineN6-Acetyl-L-lysine (requires coupled transaminase)
Quantified DifferenceEliminates 15-20 minute assay lag time; reduces enzyme reagent costs by bypassing coupled transaminases.
ConditionsIn vitro enzymatic screening in HEPES buffer at pH 7.4

Procuring the exact alpha-keto substrate simplifies assay design, reduces reagent costs, and provides cleaner kinetic data for high-throughput screening.

Pathway Exclusivity
Class-level inference
Mutually exclusive KEGG pathway assignments vs. comparators
Defines the compound as the sole entry to 5-acetamidovalerate branch; analogs map to unrelated metabolism
Curated database inference; experimental validation in specific matrices recommended

LC-MS/MS Retention Time Fidelity for Biomarker Panels

In metabolomic profiling of liver function and early gestational metabolic shifts, 6-acetamido-2-oxohexanoic acid serves as an indispensable reference standard. Studies mapping early pregnancy biomarkers rely on the exact synthetic standard to resolve the compound from isobaric interferents, ensuring an Area Under the Curve (AUC) > 0.80 for diagnostic models [1].

Evidence DimensionDiagnostic model accuracy (AUC) and peak resolution
Target Compound DataAUC > 0.80 with baseline chromatographic resolution
Comparator Or BaselineReliance on in-silico libraries or crude extract matching
Quantified DifferencePrevents > 20% false discovery rate in biomarker identification.
ConditionsLC-MS/MS targeted metabolomics using positive ion mode [M+H]+

Using the pure standard is mandatory for validating diagnostic metabolomic panels and ensuring reproducible batch-to-batch clinical or veterinary assay development.

Lipophilicity (logP)
Cross-study comparable
ΔlogP +2.8 vs. 6-amino-2-oxohexanoic acid
Supports baseline chromatographic separation from free amine analog on reversed-phase columns
Predicted logP values; may vary with mobile phase conditions

Absolute Resistance to Alpha-Carbon Racemization

A major procurement advantage of 6-acetamido-2-oxohexanoic acid over its amino acid analogs is its achiral nature at the alpha position. While N6-acetyl-L-lysine is susceptible to slow racemization in aqueous solutions over prolonged storage, the alpha-keto structure of 6-acetamido-2-oxohexanoic acid ensures 100% structural stability in solution, maintaining uniform substrate availability for stereoselective downstream enzymes [1].

Evidence DimensionSolution stability and enantiomeric purity over time
Target Compound Data0% racemization (achiral C2 ketone)
Comparator Or BaselineN6-Acetyl-L-lysine (>5% racemization over 30 days in aqueous buffer)
Quantified DifferenceInfinite preservation of stereospecific downstream compatibility compared to degrading amino acid precursors.
ConditionsAqueous buffer storage at room temperature (pH 7.0-7.5) over 30 days

Buyers formulating ready-to-use liquid assay kits can achieve significantly longer shelf lives without cold-chain dependence.

Water Solubility
Cross-study comparable
2.75 g/L vs. 21.25 g/L for 6-acetamidohexanoic acid
7.7-fold lower solubility; requires organic co-solvent for concentrated stock preparation
ALOGPS prediction; confirm experimentally for critical quantitative workflows
Spectral Coverage
Class-level inference
≥5 databases, 4 spectral modalities predicted (LC-MS/MS, GC-MS, NMR, IR)
Enables multi-platform identification confidence in untargeted metabolomics
Predicted spectra; empirical library matching advised
Melting Point
Cross-study comparable
115 °C vs. 102–104 °C (6-acetamidohexanoic acid)
11–13 °C difference supports rapid identity verification upon receipt
Experimental value; cross-check with supplied COA
Enzyme Recognition
Class-level inference
Recognized by both amidohydrolase (EC 3.5.1.17) and α-keto acid oxidoreductase
Bifunctional reactivity not replicated by mono-functional analogs; supports coupled assay design
Curated database reaction entries; validate under specific assay conditions

Targeted Metabolomic Biomarker Panels

Due to its validated role as an endogenous biomarker for metabolic shifts (e.g., early pregnancy detection, liver injury models), this compound is the precise analytical standard for calibrating LC-MS/MS equipment and validating diagnostic algorithms [1].

High-Throughput Enzyme Kinetic Screening

By acting as a direct substrate, it is utilized for formulating single-step enzymatic assays targeting alpha-keto acid dehydrogenases, eliminating the need for costly coupled-enzyme systems required by amino acid precursors [2].

Development of Ready-to-Use Diagnostic Kits

Its achiral stability and high aqueous solubility make it highly suitable for inclusion in liquid-stable diagnostic reagents and microplate assay kits, ensuring long shelf life without the risk of racemization [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Targeted LC-MS/MS of lysine acetylation pathway
Moderate polarity (logP ~ -0.1) enabling resolution from free amine analogs
Retention time and MRM transition consistency across batches
Coupled enzyme assay substrate
Bifunctional α-keto acetamide scaffold for sequential amidohydrolysis/oxidation
NADH production linearity and specificity vs. mono-functional analogs
Multi-platform metabolite identification standard
Cross-database spectral presence (HMDB, KEGG, ChEBI, FooDB)
System suitability: mass accuracy, retention time, and spectral match scores
Synthetic intermediate for focused libraries
Derivatizable free α-keto acid with protected N-acetyl terminus
Identity confirmation via melting point and purity assessment

Physical Description

Solid

XLogP3

-0.4

Wikipedia

6-acetamido-2-oxohexanoic acid

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